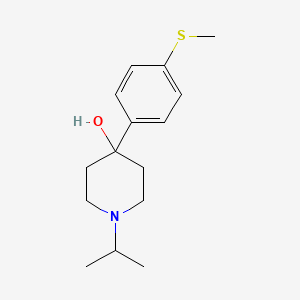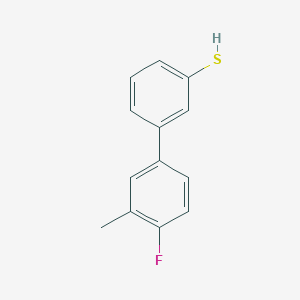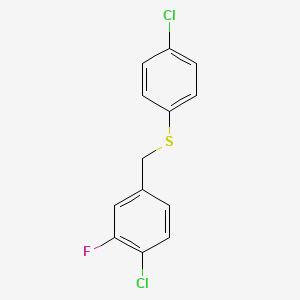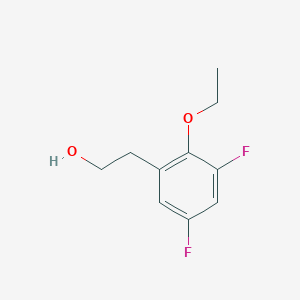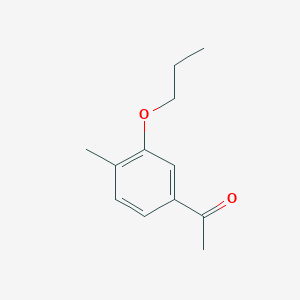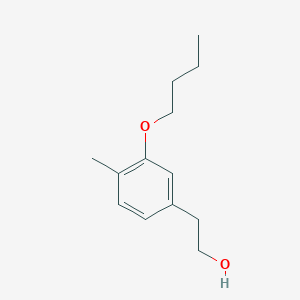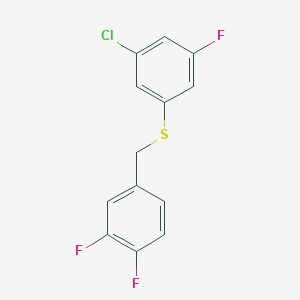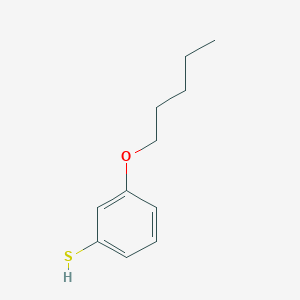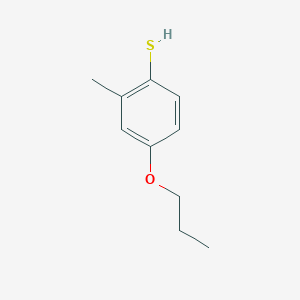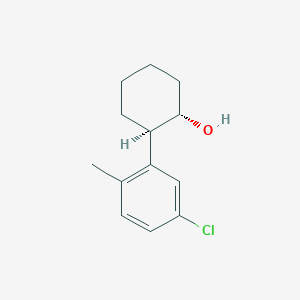
trans-2-(3-Chloro-6-methylphenyl)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-(3-Chloro-6-methylphenyl)cyclohexanol: is an organic compound that belongs to the class of cyclohexanols It is characterized by the presence of a cyclohexanol ring substituted with a 3-chloro-6-methylphenyl group in the trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Chloro-6-methylphenyl)cyclohexanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-6-methylphenyl and cyclohexanone.
Grignard Reaction: A Grignard reagent is prepared by reacting 3-chloro-6-methylphenyl with magnesium in anhydrous ether. This reagent is then reacted with cyclohexanone to form the corresponding alcohol.
Hydrogenation: The resulting product is subjected to hydrogenation in the presence of a suitable catalyst, such as palladium on carbon, to obtain this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions followed by catalytic hydrogenation. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-(3-Chloro-6-methylphenyl)cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, where the chloro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted cyclohexanol derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: trans-2-(3-Chloro-6-methylphenyl)cyclohexanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies to understand the biochemical pathways and interactions involving cyclohexanol derivatives.
Medicine:
Pharmaceutical Research: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry:
Material Science: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of trans-2-(3-Chloro-6-methylphenyl)cyclohexanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- trans-2-(3-Chloro-6-methoxyphenyl)cyclohexanol
- trans-2-(3-Chloro-6-ethylphenyl)cyclohexanol
- trans-2-(3-Chloro-6-propylphenyl)cyclohexanol
Comparison:
- Structural Differences: The primary difference lies in the substituents on the phenyl ring. These structural variations can influence the compound’s chemical properties and reactivity.
- Chemical Properties: trans-2-(3-Chloro-6-methylphenyl)cyclohexanol is unique due to the presence of the methyl group, which can affect its steric and electronic properties.
- Applications: While similar compounds may have overlapping applications, the specific properties of this compound make it suitable for certain specialized uses.
Properties
IUPAC Name |
(1S,2R)-2-(5-chloro-2-methylphenyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO/c1-9-6-7-10(14)8-12(9)11-4-2-3-5-13(11)15/h6-8,11,13,15H,2-5H2,1H3/t11-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPJXNNOOHUMLG-YPMHNXCESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C2CCCCC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)[C@H]2CCCC[C@@H]2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
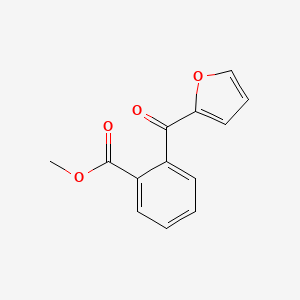
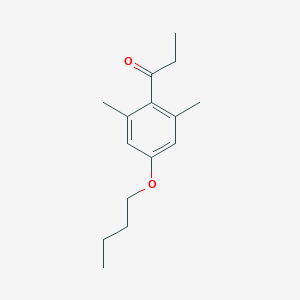
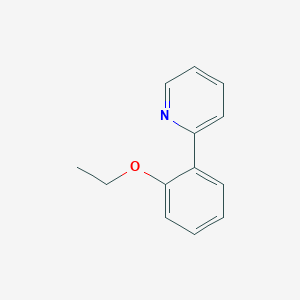
![cis-2-[3-Fluoro-5-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid](/img/structure/B8001590.png)
![Furan-3-yl(2-methyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B8001598.png)
